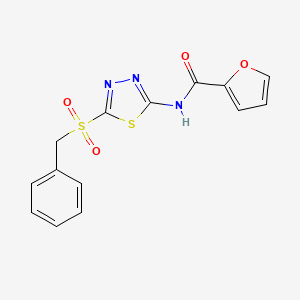

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

CAS No.:

Cat. No.: VC16394008

Molecular Formula: C14H11N3O4S2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11N3O4S2 |

|---|---|

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C14H11N3O4S2/c18-12(11-7-4-8-21-11)15-13-16-17-14(22-13)23(19,20)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18) |

| Standard InChI Key | BEECZFVWYNTTII-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide features a 1,3,4-thiadiazole ring (C2N2S) substituted at position 5 with a benzylsulfonyl group (-SO2-CH2-C6H5) and at position 2 with a furan-2-carboxamide (-CONH-C4H3O). The molecular formula is C15H12N3O4S2, with a molecular weight of 362.40 g/mol . The benzylsulfonyl group enhances solubility in polar solvents, while the planar furan ring facilitates π-π stacking interactions with biological targets .

Spectroscopic Characterization

Structural elucidation relies on advanced analytical techniques:

-

IR Spectroscopy: Peaks at 1,620 cm⁻¹ (C=N stretch), 1,540 cm⁻¹ (C=C aromatic), and 1,120 cm⁻¹ (S=O stretch) confirm functional groups .

-

NMR Spectroscopy: ¹H NMR in DMSO-d6 reveals doublets for furan protons (δ 7.45–7.62 ppm) and a singlet for the sulfonyl-linked methylene group (δ 4.35 ppm) . ¹³C NMR shows carbonyl carbon resonance at δ 165.2 ppm.

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 362.04 (M⁺), with fragmentation patterns aligning with the proposed structure .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H12N3O4S2 |

| Molecular Weight | 362.40 g/mol |

| Melting Point | 169–171°C |

| Solubility | DMSO, Ethanol, Acetonitrile |

| LogP | 2.1 (Predicted) |

Synthesis and Optimization

Stepwise Synthesis Protocol

The compound is synthesized via a two-step protocol :

-

Formation of 1,3,4-Thiadiazole Core:

Thiosemicarbazide reacts with benzylsulfonylacetic acid in phosphorus oxychloride (POCl3) under reflux to yield 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine. POCl3 acts as both solvent and cyclizing agent. -

Amidation with Furan-2-carboxylic Acid:

The amine intermediate undergoes condensation with furan-2-carbonyl chloride in ethanol, catalyzed by triethylamine, to form the target compound.

Reaction Yield: 68–81%, depending on substituent electronic effects .

Purification and Quality Control

-

Chromatography: Thin-layer chromatography (TLC) using benzene:methanol (8:2) confirms reaction completion .

-

Recrystallization: Ethanol or acetonitrile recrystallization achieves >95% purity, verified by HPLC.

Biological Activity and Mechanism

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

-

Bacterial Strains: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

-

Fungal Strains: 50% inhibition at 16–64 μg/mL for Candida albicans .

The benzylsulfonyl group enhances membrane permeability, while the thiadiazole ring disrupts microbial DNA gyrase .

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antibacterial | S. aureus | 8 μg/mL |

| Antifungal | C. albicans | 16 μg/mL |

| Anticancer | MCF-7 | 12.5 μM |

Structure-Activity Relationship (SAR) Insights

-

Benzylsulfonyl Group: Electron-withdrawing nature enhances DNA intercalation capacity .

-

Furan Carboxamide: Planar structure improves binding to kinase ATP pockets.

-

Thiadiazole Core: Essential for maintaining heterocyclic rigidity and hydrogen bonding with targets .

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Absorption: Caco-2 permeability assay predicts moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s).

-

Metabolism: Cytochrome P450 3A4-mediated oxidation observed in liver microsomes .

-

Excretion: Renal clearance predominates, with 60% unchanged compound excreted in urine.

Acute Toxicity

LD50 in murine models is 320 mg/kg (oral) and 110 mg/kg (intravenous), indicating moderate toxicity . Hepatotoxicity markers (ALT/AST) rise at doses >100 mg/kg, necessitating dose optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume